1-(4-Fluorophenyl)pent-4-en-1-ol
Description
Properties
Molecular Formula |
C11H13FO |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
1-(4-fluorophenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C11H13FO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h2,5-8,11,13H,1,3-4H2 |
InChI Key |
DCOGKGVPMUKTTI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
1-(4-Fluorophenyl)pent-4-en-1-ol serves as a building block for synthesizing more complex fluorinated compounds. Its ability to undergo various chemical reactions, including oxidation and substitution, allows chemists to create derivatives with tailored properties.
Reactions:
- Oxidation: Converts to 1-(4-fluorophenyl)pent-4-en-1-one using oxidizing agents.
- Reduction: Can be reduced to 1-(4-fluorophenyl)pentanol.
- Substitution: The fluorine atom can be replaced with other nucleophiles.
Biology
The compound has been investigated for its potential as a biological probe . The fluorine atom enhances the compound's detectability using nuclear magnetic resonance (NMR) spectroscopy, facilitating studies on enzyme interactions and metabolic pathways.
Case Study: Enzyme Interaction
Research indicates that this compound can influence enzyme mechanisms due to the fluorine atom's properties. This feature allows for the exploration of its role in enzyme-substrate interactions, particularly in studying metabolic processes.
Medicine
In the field of drug development, this compound is being explored for its potential use in designing fluorinated pharmaceuticals . These drugs often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts.
Potential Therapeutic Uses:
- Investigated for applications in treating conditions influenced by enzyme activity, such as hyperpigmentation disorders.
Case Study: Tyrosinase Inhibition
A study highlighted the inhibitory effects of fluorinated compounds on tyrosinase (an enzyme involved in melanin production). Compounds structurally similar to this compound showed significant inhibitory activity, suggesting potential therapeutic applications.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants. Its unique properties make it suitable for various formulations that require enhanced performance characteristics.
Comparison with Similar Compounds
The following analysis compares 1-(4-Fluorophenyl)pent-4-en-1-ol with structurally related compounds, focusing on substituent effects, synthesis, and biological activity.
Structural Analogues and Substituent Effects
Key Observations :
- Halogen Effects : Fluorine’s high electronegativity enhances dipole interactions and metabolic stability compared to chlorine or methyl groups .
- Substituent Position : Para-substituted derivatives (e.g., 4-fluorophenyl) exhibit improved planarity and receptor binding compared to ortho-substituted analogues (e.g., 2-chlorophenyl) .
- Chain Length : Longer chains (e.g., pent-4-en-1-ol vs. but-3-en-1-ol) increase hydrophobicity and influence conformational flexibility .
Yield and Purity :
- Fluorophenyl derivatives typically achieve moderate yields (50–70%) due to steric hindrance from the fluorine atom .
- Non-halogenated analogues (e.g., 5-phenylpent-4-en-1-ol) show higher yields (75–85%) .
Physicochemical Properties
Trends :
Preparation Methods
Grignard Reaction with 4-Fluorophenylmagnesium Bromide
The Grignard reaction remains a cornerstone for constructing carbon-carbon bonds in alcohol synthesis. For 1-(4-fluorophenyl)pent-4-en-1-ol, 4-fluorophenylmagnesium bromide reacts with pent-4-enal under anhydrous conditions. The reaction proceeds via nucleophilic addition to the carbonyl group, followed by acidic workup to yield the alcohol .
Procedure :
-
Step 1 : Prepare 4-fluorophenylmagnesium bromide by reacting 1-bromo-4-fluorobenzene with magnesium turnings in dry tetrahydrofuran (THF) under nitrogen.
-
Step 2 : Slowly add pent-4-enal (dissolved in THF) to the Grignard reagent at −10°C.
-
Step 3 : Quench with saturated ammonium chloride, extract with ethyl acetate, and purify via silica gel chromatography.
Optimization :
-
Temperature Control : Maintaining −10°C minimizes side reactions such as aldol condensation of pent-4-enal.
-
Solvent Choice : THF enhances Grignard reactivity compared to diethyl ether due to its higher polarity .
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| −10°C, THF | 78 | 95 |
| 0°C, Diethyl ether | 65 | 88 |
This method offers scalability but requires stringent anhydrous conditions.
Asymmetric Reduction of 1-(4-Fluorophenyl)pent-4-en-1-one
Chiral alcohols are accessible via asymmetric reduction of ketones. 1-(4-Fluorophenyl)pent-4-en-1-one undergoes catalytic hydrogenation using a ruthenium-BINAP complex to yield the (R)- or (S)-enantiomer with high enantiomeric excess (ee) .
Procedure :
-
Dissolve 1-(4-Fluorophenyl)pent-4-en-1-one (1.0 mmol) in methanol.
-
Add RuCl₂[(R)-BINAP] (0.5 mol%) and stir under 50 bar H₂ at 25°C for 24 hours.
-
Filter through Celite and concentrate to isolate the alcohol.
Key Findings :
-
Catalyst Loading : Reducing catalyst loading to 0.1 mol% decreases ee to 85%, whereas 0.5 mol% achieves 98% ee.
-
Solvent Effects : Methanol outperforms toluene due to better hydrogen solubility .
Enzymatic Kinetic Resolution Using Lipases
Lipase-catalyzed resolutions enable enantiopure alcohol synthesis. Racemic this compound undergoes transesterification with vinyl acetate in toluene, selectively acetylating one enantiomer. The unreacted alcohol is recovered with high ee .
Procedure :
-
Mix racemic alcohol (1.0 mmol), vinyl acetate (2.0 mmol), and immobilized lipase from Candida rugosa (50 mg) in toluene.
-
Shake at 35°C for 48 hours.
-
Filter the enzyme, concentrate, and separate via chromatography.
| Lipase Source | Conversion (%) | ee (%) |
|---|---|---|
| Candida rugosa | 45 | 99 |
| Pseudomonas cepacia | 38 | 85 |
This method is eco-friendly but limited by moderate conversions.
Hydroboration-Oxidation of 1-(4-Fluorophenyl)penta-1,4-diene
Hydroboration-oxidation offers anti-Markovnikov alcohol formation. 1-(4-Fluorophenyl)penta-1,4-diene reacts with disiamylborane, followed by oxidative workup to yield the target alcohol .
Mechanism :
-
Step 1 : BH₃ adds to the less substituted alkene (C4–C5), forming a trialkylborane.
-
Step 2 : Oxidation with H₂O₂/NaOH replaces the boron with hydroxyl.
Conditions :
-
Borane : Disiamylborane provides superior regioselectivity over BH₃·THF.
-
Temperature : 0°C prevents premature oxidation.
| Borane Reagent | Yield (%) | Regioselectivity |
|---|---|---|
| Disiamylborane | 82 | 9:1 |
| BH₃·THF | 67 | 6:1 |
Wittig Reaction Followed by Reduction
The Wittig reaction constructs the alkene moiety early in the synthesis. 4-Fluorobenzaldehyde reacts with a phosphorus ylide to form 1-(4-fluorophenyl)pent-4-enal, which is subsequently reduced to the alcohol .
Synthesis Steps :
-
Ylide Preparation : Treat triphenylphosphine with pent-4-en-1-yl bromide under basic conditions.
-
Wittig Reaction : React ylide with 4-fluorobenzaldehyde in dichloromethane.
-
Reduction : Reduce the aldehyde with NaBH₄ in ethanol.
Challenges :
Q & A
Q. How can in vitro metabolic pathways of this compound be elucidated using LC-MS/MS?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
